Journal Name:Journal of Near Infrared Spectroscopy
Journal ISSN:0967-0335
IF:1.576
Journal Website:http://www.impublications.com/content/journal-near-infrared-spectroscopy
Year of Origin:1993
Publisher:SAGE Publications Inc.
Number of Articles Per Year:37
Publishing Cycle:Bimonthly
OA or Not:Not
Evaluation of the parameters affecting the loading of anticancer drug Paclitaxel on coated gold nanoparticles for breast cancer treatment.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2023-02-27 , DOI: 10.1049/nbt2.12121
The purpose of this study is the design and synthesis of gold nanoparticles (GNPs) conjugated with paclitaxel and to investigate the parameters affecting the stability of synthesised nanoparticles with drug delivery capability. Here, synthesised GNPs were coated with polyethylene glycol. Then these particles were conjugated with paclitaxel under different conditions and the physical and structural characteristics, as well as the factors affecting the loading of paclitaxel on nanoparticles, were evaluated by ultraviolet spectrophotometer, fourier transform infrared spectroscopy, transmission electron microscopy, dynamic light scattering and zeta potential apparatus. It was found that pegylated GNPs have a limited loading capacity at the time of 24 h of incubation and the Paclitaxel loading was observed to be pH dependent. The use of these particles in the treatment of breast cancer (MCF7) was also investigated using the MTT test. It was determined that the survival percentage of MCF7 cells in the presence of paclitaxel-bound nanoparticles decreases to about 55% at the maximum measured concentration (690 μM).
Detail
Brain targeting based nanocarriers loaded with resveratrol in Alzheimer's disease: A review.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2023-03-22 , DOI: 10.1049/nbt2.12127
Alzheimer's disease (AD) is one of the chief neurological difficulties in the aged population, identified through dementia, memory disturbance, and reduced cognitive abilities. β-amyloid (Aβ) plaques aggregations, generation of reactive oxygen species, and mitochondrial dysfunction are among the major signs of AD. Regarding the urgent need for the development of novel treatments for neurodegenerative diseases, researchers have recently perused the function of natural phytobioactive combinations, such as resveratrol (RES), in vivo and in vitro (animal models of AD). Investigations have shown the neuroprotective action of RES. This compound can be encapsulated by several methods (e.g. polymeric nanoparticles (NPs), solid lipid nanoparticles, Micelles, and liposomes). This antioxidant compound, however, barely crosses the blood-brain barrier (BBB), thereby limiting its bioavailability and stability at the target sites in the brain. Thanks to nanotechnology, the efficiency of AD therapy can be improved by encapsulating the drugs in a NP with a controlled size (1-100 nm). This article addressed the use of RES, as a Phytobioactive compound, to decrease the oxidative stress. Encapsulation of this compound in the form of nanocarriers to treat neurological diseases to improve BBB crossing is also discussed.
Detail
Extraction of alprazolam in biological samples using the dispersive solid-phase method with nanographene oxide grafted with α-pyridylamine.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2022-11-23 , DOI: 10.1049/nbt2.12105
An effective adsorbent was synthesised from nanographene oxide for the removal of the alprazolam drug from the water sample solution. The dispersive solid-phase extraction method was used with α-pyridylamine grafted nanographene oxide to extract and analyse little amounts of alprazolam in biological materials. Before beginning the experimental analysis process, it is critical to use a simple and accessible sample preparation approach. In the current study, a technique for preconcentration and measurement of trace quantities of alprazolam in aqueous samples was introduced. The pH of extraction, the amount and type of elution solvent and the period of extraction were all tuned in the alprazolam analysis technique. Analytical parameters such as the concentration factor, the limit of detection of the technique and relative standard deviation (%) were achieved as 20, 8.0 µg L-1 and 2.4%, respectively.
Detail
scRNA-seq data analysis method to improve analysis performance.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2023-02-02 , DOI: 10.1049/nbt2.12115
With the development of single-cell RNA sequencing technology (scRNA-seq), we have the ability to study biological questions at the level of the individual cell transcriptome. Nowadays, many analysis tools, specifically suitable for single-cell RNA sequencing data, have been developed. In this review, the currently commonly used scRNA-seq protocols are discussed. The upstream processing flow pipeline of scRNA-seq data, including goals and popular tools for reads mapping and expression quantification, quality control, normalization, imputation, and batch effect removal is also introduced. Finally, methods to evaluate these tools in both cellular and genetic dimensions, clustering and differential expression analysis are presented.
Detail
Visualised genotyping assay with oral swabs in a closed tube by nested invasive reaction assisted with gold nanoparticle probes.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2023-03-10 , DOI: 10.1049/nbt2.12123
Single nucleotide polymorphism (SNP) typing is crucial for drug dosage and disease progression. Therefore, a simple and convenient genotyping assay is essential for personalised medicine. Herein, we developed a non-invasive, closed-tube, and visualised method for genotyping. In this method, oral swabs were lysed to directly perform PCR coupled with nested invasive reaction and visualisation based on gold nanoparticle probes in a closed tube. The strategy for genotyping assay depends on the single base recognition property of invasive reaction. This assay allowed quick and simple sample preparation and the detection of 25 copies/μL of CYP2C19*2 and 100 copies/μL of CYP2C19*3 within 90 min. Further, 20 oral swab samples for CYP2C19*2 and CYP2C19*3 were correctly typed, which agreed with pyrosequencing, indicating that this method has great potential for SNP typing in source-limited regions to guide personalised medicine.
Detail
Preparation, characterisation, and in vitro cancer-suppression function of RNA nanoparticles carrying miR-301b-3p Inhibitor.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2023-03-09 , DOI: 10.1049/nbt2.12120
BACKGROUND Multidrug resistance is the biggest barrier on the way to chemotherapy for lung adenocarcinoma (LUAD). For some LUAD patients with cisplatin (DDP) resistance and poor prognoses, the authors put forward RNA nanoparticles (NPs) carrying miR-301b-3p Inhibitor. METHODS The NPs were composed of miR-301b-3p, A549 aptamer (A549apt), and Cyanine 5 in a bottom-up manner with a 3-way-junction (3WJ) structure. Diameter, assembly process, and morphology of NPs were observed by Dynamic Light Scattering, Native-Polyacrylamide Gel Electrophoresis, and Atomic Force Microscopy. Cell internalisation, toxicity, proliferation, migration, invasion, and apoptosis were assayed by confocal laser scanning microscope, CCK8, colony formation assay, Transwell, western blot, and flow cytometry. RESULTS 3WJ-apt-miR was evenly distributed, with diameter of 19.61 ± 0.49 nm and triangular branching structures. The accurate delivery of this NP in vivo was ensured by A549 aptamer featuring specific targeting, with smaller side effects than traditional chemotherapy. Such nanomaterials were effectively internalized by cancer cells, with normal cell activity intact. Cancer cell proliferation, invasion, and migration were suppressed, and DDP sensitivity was enhanced, causing DNA damage and facilitating apoptosis of DDP-resistant cells. CONCLUSION Based on RNA self-assembling, the authors researched the effect of miRNA on DDP sensitivity in LUAD regarding gene regulation. 3WJ-apt-miR paves the way for clinical tumour therapy.
Detail
Optimization of solvent evaporation method in liposomal nanocarriers loaded-garlic essential oil (Allium sativum): Based on the encapsulation efficiency, antioxidant capacity, and instability.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2023-06-05 , DOI: 10.1049/nbt2.12142
This study is aimed to optimise the preparation factors, such as sonication time (5-20 min), cholesterol to lecetin ratio (CHLR) (0.2-0.8), and essential oil content (0.1-0.3 g/100 g) in solvent evaporation method for formulation of liposomal nanocarriers containing garlic essential oil (GEO) in order to find the highest encapsulation efficiency and stability with strongest antioxidant and antimicrobial activity. The droplet size, zeta potential, encapsulation efficiency, turbidity, changes in turbidity after storage (as a measure of instability), antioxidant capacity, and antimicrobial activity were measured for all prepared samples of nanoliposome. The sonication time is recognised as the most effective factor on the droplet size, zeta potential, encapsulation efficiency, turbidity, and instability while CHLR was the most effective factor on zeta potential and instability. The content of GEO significantly affected the antioxidant and antimicrobial activity in particular against gram-negative bacteria (Escherichia coli). The results of FTIR based on the identification of functional groups confirmed the presence of GEO in the spectra of the prepared nanoliposome and also it was not observed the interaction between the components of the nanoliposome. The overall optimum conditions were determined by response surface methodology (RSM) as the predicted values of the studied factors (sonication time: 18.99 min, CHLR: 0.59 and content of GEO: 0.3 g/100 g) based on obtaining the highest stability and efficiency as well as strongest antioxidant and antimicrobial activity.
Detail
Mathematical model and nanoindentation properties of the claws of Cyrtotrachelus buqueti Guer (Coleoptera: Curculionidae).
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2022-05-26 , DOI: 10.1049/nbt2.12089
Scanning electron microscopy (SEM) was used to observe the macroscopic, microscopic, and cross-sectional structures of the claws of Cyrtotrachelus buqueti Guer (Coleoptera: Curculionidae), and a mathematical model of a claw was used to investigate the structure-function relationships. To improve the quality of the SEM images, a non-local means (NLM) algorithm and an improved NLM algorithm were applied. After comparison and analysis of five classical edge-detection algorithms, the boundaries of the structural features of the claw were extracted based on a B-spline wavelet algorithm, and the results showed that the variable curvature of the beetle claw enhances its adhesion force and improves its strength. Adhesion models of the claw were established, and the mechanical properties of its biomaterials were measured using nanoindentation. Considering that the presence of water can affect the hardness and Young's modulus, both 'dry' and 'wet' samples were examined. For the dry samples, the hardness and Young's modulus were 0.197 ± 0.074 GPa and 1.105 ± 0.197 GPa, respectively, whereas the respective values for the wet samples were both lower at 0.071 ± 0.030 GPa and 0.693 ± 0.163 GPa. This study provides data that can inform the design of climbing robots.
Detail
Investigating preparation and characterisation of diphtheria toxoid-loaded on sodium alginate nanoparticles.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2022-05-24 , DOI: 10.1049/nbt2.12088
This paper aims to investigate the preparation and characterisation of the alginate nanoparticles (NPs) as antigen delivery system loaded by diphtheria toxoid (DT). For this purpose, both the loading capacity (LC) and Loading efficiency (LE) of the alginate NPs burdened by DT are evaluated. Moreover, the effects of different concentrations of sodium alginate and calcium chloride on the NPs physicochemical characteristics are surveyed in addition to other physical conditions such as homogenization time and rate. To do so, the NPs are characterised using particle size and distribution, zeta potential, scanning electron microscopy, encapsulation efficiency, in vitro release study and FT-IR spectroscopy. Subsequently, the effects of homogenization time and rate on the NPs are assessed. At the meantime, the NPs LC and efficiency in several DT concentrations are estimated. The average size of the NPs was 400.7 and 276.6 nm for unloaded and DT loaded, respectively. According to the obtained results, the zeta potential of the blank and DT loaded NPs are estimated as -23.7 mV and -21.2 mV, respectively. Whereas, the LC and LE were >80% and >90%, in that order. Furthermore, 95% of the releasing DT loaded NPs occurs at 140 h in the sustained mode without any bursting release. It can be concluded that the features of NPs such as morphology and particle size are strongly depended on the calcium chloride, sodium alginate concentrations and physicochemical conditions in the NPs formation process. In addition, appropriate concentrations of the sodium alginate and calcium ions would lead to obtaining the desirable NPs formation associated with the advantageous LE, LC (over 80%) and sustained in vitro release profile. Ultimately, the proposed NPs can be employed in vaccine formulation for the targeted delivery, controlled and slow antigen release associated with the improved antigen stability.
Detail
A review of bismuth-based nanoparticles and their applications in radiosensitising and dose enhancement for cancer radiation therapy.
Journal of Near Infrared Spectroscopy ( IF 1.576 ) Pub Date: 2023-05-04 , DOI: 10.1049/nbt2.12134
About 50% of cancer patients receive radiation therapy. Despite the therapeutic benefits of this method, the toxicity of radiation in the normal tissues is unavoidable To improve the quality of radiation therapy, in addition to other methods such as IMRT, IGRT, and high radiation dose, nanoparticles have shown excellent potential when ionising radiation is applied to the target volume. Recently, bismuth-based nanoparticles (BiNPs) have become particularly popular in radiation therapy due to their high atomic numbers (Z), high X-ray attenuation coefficient, low toxicity, and low cost. Moreover, it is easy to synthesise in a variety of sizes and shapes. This study aimed to review the effects of the bismuth-based NP and its combination with other compounds, and their potential synergies in radiotherapy, discussed based on their physical, chemical, and biological interactions. Targeted and non-targeted bismuth-based NPs used in radiotherapy as radiosensitizers and dose enhancement effects are described. The results reported in the literature were categorised into various groups. Also, this review has highlighted the importance of bismuth-based NPs in different forms of cancer treatment to find the highest efficiency for applying them as a suitable candidate for various cancer therapy and future clinical applications.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, APPLIED 应用化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.50 50 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://www.impublications.com/authors/index.php/jnirs/login